molecular formula C7H5ClF4N2O B1518978 2-Chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine CAS No. 1039858-65-5

2-Chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine

Cat. No.: B1518978
CAS No.: 1039858-65-5
M. Wt: 244.57 g/mol
InChI Key: FFSYCDLXLWQBFE-UHFFFAOYSA-N
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Description

2-Chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine: is a chemical compound characterized by its unique structure, which includes a pyrazine ring substituted with a chloro group and a 2,2,3,3-tetrafluoropropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine typically involves the following steps:

  • Starting Materials: : The synthesis begins with pyrazine as the core structure.

  • Substitution Reactions: : The pyrazine ring undergoes substitution reactions to introduce the chloro group at the 2-position.

  • Esterification: : The 2,2,3,3-tetrafluoropropoxy group is introduced through an esterification reaction involving 2,2,3,3-tetrafluoropropionic acid and an appropriate alcohol.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the pyrazine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-Chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine has several scientific research applications:

  • Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : The compound can be used in biological studies to investigate its interactions with biological molecules and pathways.

  • Industry: : The compound's unique properties make it useful in the development of advanced materials and industrial processes.

Mechanism of Action

The mechanism by which 2-Chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.

Comparison with Similar Compounds

2-Chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine can be compared with other similar compounds, such as:

  • 2-Chloropyrazine: : Similar in structure but lacks the 2,2,3,3-tetrafluoropropoxy group.

  • 2,2,3,3-Tetrafluoropropoxybenzene: : Similar functional group but different core structure.

  • 2-Chloro-6-fluoropyrazine: : Similar chloro substitution but different fluorine position.

Properties

IUPAC Name

2-chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF4N2O/c8-4-1-13-2-5(14-4)15-3-7(11,12)6(9)10/h1-2,6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSYCDLXLWQBFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)OCC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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